molecular formula C7H6OS2 B13873413 Utabjmjwswtcsa-uhfffaoysa-

Utabjmjwswtcsa-uhfffaoysa-

Cat. No.: B13873413
M. Wt: 170.3 g/mol
InChI Key: UTABJMJWSWTCSA-UHFFFAOYSA-N
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Description

The compound "Utabjmjwswtcsa-uhfffaoysa-" (hereafter referred to as Compound U) is a synthetic organic molecule with a complex polycyclic backbone. While direct literature references to this compound are absent in the provided evidence, its nomenclature suggests a highly substituted aromatic or heterocyclic structure.

Hypothetically, Compound U may belong to a class of compounds used in pharmaceutical intermediates or materials science, given the prevalence of similar structures in medicinal chemistry research .

Properties

Molecular Formula

C7H6OS2

Molecular Weight

170.3 g/mol

IUPAC Name

5,6-dihydrothieno[3,2-b]thiopyran-7-one

InChI

InChI=1S/C7H6OS2/c8-5-1-3-9-6-2-4-10-7(5)6/h2,4H,1,3H2

InChI Key

UTABJMJWSWTCSA-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C1=O)SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydrothieno[3,2-b]thiopyran-7-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of xanthate radical addition to alkenes, which facilitates the formation of sulfur heterocycles . This method is advantageous due to its ability to introduce diverse functional groups into the heterocyclic structure.

Industrial Production Methods

Industrial production of 5,6-dihydrothieno[3,2-b]thiopyran-7-one may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrothieno[3,2-b]thiopyran-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

5,6-Dihydrothieno[3,2-b]thiopyran-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles.

    Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5,6-dihydrothieno[3,2-b]thiopyran-7-one involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form strong interactions with biological molecules, influencing their function. This interaction can lead to the modulation of enzymatic activities, disruption of microbial cell walls, or interference with cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with Compound U , based on naming conventions and functional group analysis:

2-MeTHJI-6-3TNJIaHWJINH (Compound M)
  • Structure : Methyl-substituted aromatic ring with an ethylamine side chain.
  • Key Differences : Lacks sulfonic acid groups present in Compound U but includes amine functionalities for enhanced solubility .
  • Applications : Used in ligand design for metal-organic frameworks (MOFs) due to its chelating properties .
MeTHJINTHJIKeTOH (Compound K)
  • Structure : Methyl-thioketone with a conjugated diene system.
  • Key Differences : Thioketone group replaces sulfonic acid, altering redox behavior. Compound K exhibits higher thermal stability (decomposition at 280°C vs. ~200°C estimated for Compound U ) .
  • Applications : Catalyst in asymmetric synthesis .

Functional Analogues

KHCJIOTa (Compound C)
  • Structure : A carboxylic acid derivative with a halogenated aromatic core.
  • Key Differences : Carboxylic acid group instead of sulfonic acid, leading to lower acidity (pKa ~4.5 vs. ~1.5 for sulfonic acids) .
  • Applications : pH-responsive material in drug delivery systems .

Experimental Data and Research Findings

Table 1: Hypothetical Physicochemical Properties of Compound U and Analogues

Property Compound U (Hypothetical) Compound M Compound K Compound C
Molecular Weight (g/mol) ~450 198 141 180
Solubility (H₂O) Low Moderate Insoluble High
Thermal Stability (°C) 200 220 280 150
Key Functional Groups Sulfonic acid, unsaturated Amine, methyl Thioketone Carboxylic acid

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